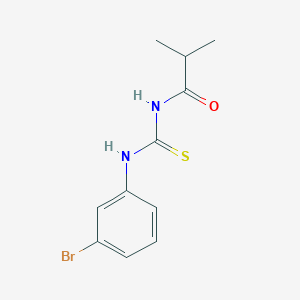

N-(3-bromophenyl)-N'-isobutyrylthiourea

Descripción

N-(3-bromophenyl)-N'-isobutyrylthiourea is a thiourea derivative characterized by a 3-bromophenyl group attached to the nitrogen atom and an isobutyryl group (CH(CH₃)₂CO-) on the adjacent nitrogen. Thioureas of this class are known for their diverse applications in coordination chemistry, enzyme inhibition, and materials science due to their ability to act as ligands and their structural versatility . The bromine substituent at the meta position of the phenyl ring enhances the compound's electronic and steric properties, influencing its reactivity and interactions with other molecules .

Propiedades

Fórmula molecular |

C11H13BrN2OS |

|---|---|

Peso molecular |

301.2 g/mol |

Nombre IUPAC |

N-[(3-bromophenyl)carbamothioyl]-2-methylpropanamide |

InChI |

InChI=1S/C11H13BrN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H2,13,14,15,16) |

Clave InChI |

ZGMSGQZLTBBYPO-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |

SMILES canónico |

CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

N-(3-bromophenyl)-N'-phenylthiourea (C₁₃H₁₁BrN₂S, MW 307.21) Differs by replacing the isobutyryl group with a phenyl ring. The absence of the electron-withdrawing isobutyryl group reduces polarity, lowering solubility in polar solvents compared to the target compound .

N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (C₁₅H₁₁F₃N₂OS, MW 324.32) Replaces the bromine with a trifluoromethyl group (-CF₃), a strong electron-withdrawing substituent. The -CF₃ group increases acidity of the thiourea NH protons, enhancing hydrogen-bonding capacity .

N-(4-bromophenyl)-N’-(2-mercapto-carboxyethanyl)thiourea (C₁₀H₁₁BrN₂O₂S₂, MW 335.25) Features a 4-bromophenyl group (para substitution) and a mercapto-carboxyethyl substituent. The mercapto (-SH) group introduces redox activity, enabling applications in metal chelation .

Structural and Conformational Analysis

- Syn–Anti Configuration: In most benzoylthioureas (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea), the syn–anti arrangement of substituents around the thiourea core dictates molecular packing and hydrogen-bonding networks. The isobutyryl group in the target compound likely adopts a similar conformation, stabilizing the thiono (C=S) group .

- Bond Lengths : The C=S bond length in thioureas (~1.66–1.68 Å) and C=O bond (~1.22 Å) are consistent across analogs, as seen in N-(3-nitrobenzoyl)-N'-phenylthiourea (C₁₄H₁₁N₃O₃S) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.